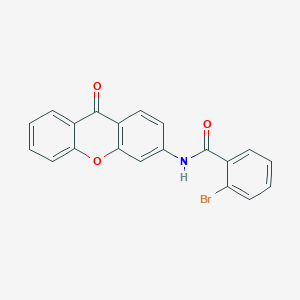

2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

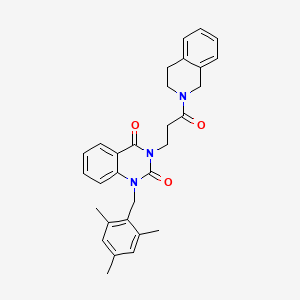

2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12BrNO3 . It has an average mass of 394.218 Da and a monoisotopic mass of 393.000061 Da .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学研究应用

Oxidative Stress Modulation

Xanthone derivatives, including 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide, have been studied for their ability to counteract oxidative stress. These compounds can modulate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage . This application is particularly relevant in the context of inflamed human macrophages, where oxidative stress can lead to chronic inflammation and tissue damage.

Anti-inflammatory Activity

Due to their structural affinity with natural xanthones like α- and γ-mangostin, synthetic xanthone derivatives exhibit significant anti-inflammatory properties. They can potentially be developed into anti-inflammatory drugs, offering a safer alternative to current medications with fewer side effects .

Cancer Research

The unique scaffold of xanthones allows for a variety of substitutions that can interact with different biological targets. This makes them valuable in cancer research, where they can be designed to target specific pathways involved in cancer cell proliferation and survival .

Neuroprotective Agents

Xanthone derivatives have shown promise as neuroprotective agents. Their ability to modulate oxidative stress and inflammation could be beneficial in treating neurodegenerative diseases where these processes are implicated, such as Alzheimer’s and Parkinson’s disease .

Pharmacological Studies

The diverse biological activities of xanthone derivatives make them suitable for various pharmacological studies. They can be used to explore new therapeutic possibilities, especially in the development of drugs with multiple targets, which is a growing trend in pharmacology .

Antimicrobial and Antiviral Research

Xanthone derivatives have demonstrated antimicrobial and antiviral activities. Their potential to inhibit the growth of harmful microorganisms and viruses can be harnessed to develop new treatments for infectious diseases .

作用机制

Target of Action

The primary target of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These receptors play a crucial role in bacterial communication and biofilm formation.

Mode of Action

2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide acts as an active inhibitor of the aforementioned receptors . By binding to these receptors, it disrupts the normal signaling pathways in these bacteria, thereby inhibiting their ability to form biofilms and communicate effectively.

Result of Action

The inhibition of the LuxR-type receptor and the quorum-sensing repressor leads to a disruption in bacterial communication and biofilm formation . This can potentially make the bacteria more susceptible to antibiotics and the host immune response.

未来方向

属性

IUPAC Name |

2-bromo-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXSNUYSRAFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)